molecular formula C10H15NO3 B1464500 4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid CAS No. 1248219-75-1

4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid

Cat. No.: B1464500
CAS No.: 1248219-75-1
M. Wt: 197.23 g/mol
InChI Key: HBDQUXIZTUCZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery applications. Its structure incorporates the privileged 2-azabicyclo[2.2.1]heptane scaffold, a bridged heterocyclic system known for conferring structural rigidity and defined spatial orientation to molecules, which is crucial for optimizing interactions with biological targets . This compound is particularly relevant in the design of pseudopeptide inhibitors, such as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes Mellitus research . The 4-oxobutanoic acid chain serves as a versatile handle for further synthetic elaboration, enabling conjugation with various pharmacophores, such as fluorinated phenyl groups, which are common in approved gliptins . The synthetic utility of this scaffold is underscored by modern catalytic methods, including palladium-catalyzed functionalization, which allows for the efficient construction of complex, oxygenated 2-azabicyclo[2.2.1]heptane derivatives . As a key intermediate, this reagent can be used to build a library of bridged aza-bicyclic structures for structure-activity relationship (SAR) studies and high-throughput screening . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should characterize the product and ensure appropriate safety protocols are followed in their laboratories.

Properties

IUPAC Name

4-(2-azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-9(3-4-10(13)14)11-6-7-1-2-8(11)5-7/h7-8H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDQUXIZTUCZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biotechnological and Enzymatic Hydrolysis Methods

One of the key methods for preparing compounds related to the 2-azabicyclo[2.2.1]heptane scaffold involves enzymatic hydrolysis and biotechnological approaches. Csuk et al. (1994) described a process starting from racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, which is chemically hydrolyzed with hydrochloric acid to yield 4-amino-2-cyclopenten-1-carboxylic acid. This intermediate is then esterified with methanol and acetylated with acetic anhydride to give a racemic 4-acetylamino-2-cyclopenten-1-carboxylic acid methyl ester. Subsequent hydrolysis with a lipase from Candida cylindracea yields the optically active isomer of the compound.

This method is advantageous for obtaining enantiomerically pure products, which is crucial for biological activity. The hydrolysis is typically conducted at temperatures between 50 to 120 °C, preferably 90 to 100 °C, using alkali metal hydroxides such as lithium, sodium, or potassium hydroxide, or alkaline earth metal hydroxides like barium hydroxide.

Palladium-Catalyzed Aminoacyloxylation of Cyclopentenes

A modern and efficient synthetic approach involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct oxygenated 2-azabicyclo[2.2.1]heptanes, which are key intermediates toward the target compound. This method, reported recently, uses palladium catalysts to introduce amino and acyloxy groups across the double bond of cyclopentenes in a regio- and stereoselective manner.

The reaction proceeds under mild conditions and tolerates a broad range of substrates, allowing for the modular synthesis of various substituted 2-azabicyclo[2.2.1]heptane derivatives. This catalytic process is valuable for preparing oxygenated analogs that can be further functionalized to yield 4-(2-azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid.

Chemical Synthesis via Alkylation and Hydrolysis of Esters

A detailed chemical synthesis route involves the preparation of carboxylic acid derivatives through alkylation of methyl esters followed by hydrolysis. The general procedure includes:

  • Step 1: Alkylation of a methyl ester substrate with alkyl bromides in the presence of lithium hexamethyldisilazide (LiHMDS) at low temperature (-78 °C).
  • Step 2: Hydrolysis of the resulting methyl ester with aqueous sodium hydroxide (2 M NaOH) in ethanol at 50 °C for 16 hours.
  • Step 3: Acidification of the reaction mixture to pH 3-4 with hydrochloric acid and extraction of the carboxylic acid product.
  • Step 4: Purification by column chromatography to isolate the desired 4-oxobutanoic acid derivative.

Preparation of Redox-Active Esters as Intermediates

In some synthetic strategies, redox-active esters of the carboxylic acid intermediates are prepared to facilitate further functionalization. The preparation involves:

  • Reaction of the carboxylic acid with N-hydroxyphthalimide and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
  • Use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
  • Stirring at room temperature for 3 hours followed by aqueous workup and purification by silica gel chromatography.

These redox-active esters serve as versatile intermediates for subsequent transformations, including radical-mediated processes.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages References
Enzymatic hydrolysis and esterification Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, HCl, Methanol, Acetic anhydride, Candida cylindracea lipase High enantiomeric purity
Palladium-catalyzed aminoacyloxylation Pd catalyst, cyclopentenes, mild conditions Broad substrate scope, regioselective
Alkylation and hydrolysis of esters LiHMDS, alkyl bromide, NaOH, EtOH, HCl Versatile, allows functional group diversity
Redox-active ester formation N-hydroxyphthalimide, DMAP, DCC, DCM Facilitates further functionalization

Research Findings and Analytical Techniques

  • Gas chromatography (GC) with capillary columns such as HP-5 and temperature gradients from 100 °C to 260 °C is used to analyze reaction mixtures and confirm purity.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the structure and stereochemistry of intermediates and final products.
  • High-resolution mass spectrometry (HRMS) confirms molecular weights and composition of synthesized compounds.

Chemical Reactions Analysis

4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include palladium catalysts for oxidation and reduction reactions . The major products formed from these reactions are typically oxygenated 2-azabicyclo[2.2.1]heptanes .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used to study the properties of dopaminergic agonists. In biology and medicine, it is extensively studied for its potential therapeutic effects on neurological disorders due to its dopaminergic activity. It is also used in the industry for the synthesis of various arylpiperazine derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid involves its function as a dopaminergic agonist. It binds to dopamine receptors in the brain, mimicking the effects of dopamine and thereby influencing various neurological pathways. This interaction with dopamine receptors is crucial for its potential therapeutic effects on neurological disorders.

Comparison with Similar Compounds

The following analysis compares 4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid with structurally analogous compounds, focusing on bicyclic frameworks, functional groups, stability, and biological activity.

Structural Analogues with the 2-Azabicyclo[2.2.1]heptane Core

Compounds sharing the 2-azabicyclo[2.2.1]heptane moiety but differing in substituents highlight the impact of functional groups on stability and activity:

Compound Name Functional Groups Key Properties References
This compound 4-Oxobutanoic acid Predicted DPP-4 inhibition; prone to cyclization into inactive diketopiperazines
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl Methyl ester Enhanced lipophilicity; commercial availability but uncharacterized bioactivity
1-[(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethanone HCl Acetone, diazabicyclic core Potential for dual hydrogen bonding; unexplored therapeutic applications

Key Observations :

  • The oxobutanoic acid group in the target compound introduces polarity and hydrogen-bonding capacity, critical for enzyme inhibition. However, the methyl ester in Methyl 2-azabicyclo[...]carboxylate HCl increases lipophilicity, which may improve membrane permeability but reduce target specificity .
  • The diazabicyclic derivative 1-[(1R,4R)-2,5-Diazabicyclo[...]ethanone HCl contains an additional nitrogen atom, enabling diverse binding interactions, though its pharmacological profile remains unstudied .
Compounds with Alternative Bicyclic Frameworks

Variations in bicyclic ring size and heteroatom placement significantly alter bioactivity and stability:

Compound Name Bicyclic Structure Functional Groups Biological Activity Stability Notes References
(2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (6-APA) [3.2.0] Amino, carboxylic acid, thia, oxo Penicillin precursor High crystallinity; stable under pharmacopeial standards
7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid [2.2.1] Boc-protected amine, carboxylic acid Intermediate in drug synthesis Enhanced stability via Boc protection

Key Observations :

  • The [3.2.0] bicyclic system in 6-APA (a penicillin precursor) incorporates a sulfur atom and fused β-lactam ring, enabling antibiotic activity via bacterial cell wall synthesis inhibition. Its stability is validated by pharmacopeial crystallinity tests .
  • Boc-protected derivatives like 7-Boc-7-azabicyclo[...]carboxylic acid demonstrate how protective groups mitigate instability issues seen in the unmodified target compound .
Stability and Bioactivity Considerations
  • Cyclization Risk: The target compound’s 4-oxobutanoic acid chain facilitates intramolecular cyclization, forming diketopiperazines devoid of DPP-4 affinity. This contrasts with 6-APA, whose rigid [3.2.0] system and β-lactam ring prevent such rearrangements .
  • Functional Group Impact : Ester derivatives (e.g., methyl esters) may reduce cyclization but require hydrolysis for activation, complicating pharmacokinetics .

Biological Activity

The compound 4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications, supplemented by relevant case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N1O3C_9H_{13}N_1O_3. Its structural characteristics are critical for understanding its biological interactions.

Structural Information

  • Molecular Formula : C9H13N1O3
  • SMILES Notation : C1CC2CC1CN2C(=O)C(C(=O)O)=C
  • InChIKey : YJFOBEWVVJIYKY-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds with azabicyclo structures often exhibit significant biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.

The biological activity of this compound is hypothesized to involve interactions with various receptors, particularly in the central nervous system (CNS). Its structural similarity to known neurotransmitter analogs suggests potential agonistic or antagonistic effects on cholinergic receptors.

Antitumor Activity

A study evaluated the cytotoxic effects of various azole derivatives, including those related to bicyclic compounds, on HepG2 liver cancer cells. The results indicated that certain derivatives exhibited IC50 values below 50 μM, suggesting significant antitumor activity .

CompoundIC50 (μM)Target Cell Line
4a<50HepG2
4b<50HepG2
4c<50HepG2

Cholinergic Activity

Research on similar azabicyclo compounds has shown their potential as muscarinic receptor ligands. For instance, compounds like 1-azabicyclo[2.2.2]octane derivatives displayed high binding affinities for mAChR subtypes, which are crucial for cognitive functions . This suggests that this compound may also interact similarly.

Pharmacological Implications

The pharmacological profile of this compound could lead to its use in treating conditions related to cholinergic dysfunctions, such as Alzheimer’s disease or other neurodegenerative disorders.

Potential Applications

  • Neuroprotective Agent : Due to its interaction with cholinergic systems.
  • Antitumor Agent : Based on preliminary cytotoxicity data.
  • Anti-inflammatory Properties : Further studies are needed to confirm this potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.